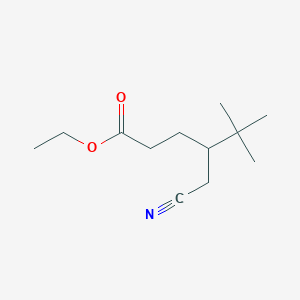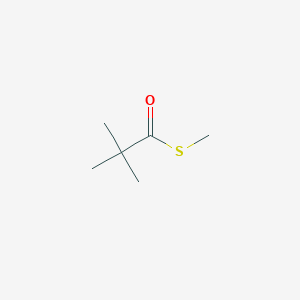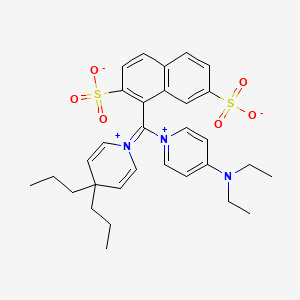
Acridine, 9-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-phenyl-, hydrochloride is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Vorbereitungsmethoden
The synthesis of acridine derivatives, including acridine, 9-phenyl-, hydrochloride, typically involves the Ullmann synthesis. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reduction and dehydrogenation of intermediate compounds .
Analyse Chemischer Reaktionen
Acridine, 9-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Acridine derivatives can undergo substitution reactions, such as N-alkylation with alkyl iodides to form alkyl acridinium iodides.
Common reagents used in these reactions include strong acids like hydrochloric acid and oxidizing agents like potassium ferricyanide . Major products formed from these reactions include acridones and alkyl acridinium iodides .
Wissenschaftliche Forschungsanwendungen
Acridine, 9-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and in laser technologies due to its unique photophysical properties.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Used as a pigment and dye in various industrial applications.
Wirkmechanismus
The mechanism of action of acridine, 9-phenyl-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . This disruption leads to the compound’s anticancer and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Acridine, 9-phenyl-, hydrochloride can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer effects.
These compounds share similar mechanisms of action, such as DNA intercalation and enzyme inhibition, but differ in their specific structures and applications.
Eigenschaften
CAS-Nummer |
40974-56-9 |
|---|---|
Molekularformel |
C19H14ClN |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
9-phenylacridine;hydrochloride |
InChI |
InChI=1S/C19H13N.ClH/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H;1H |
InChI-Schlüssel |
RPRMPIPHXGGPFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
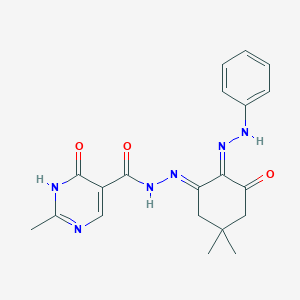
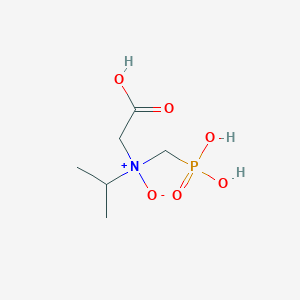
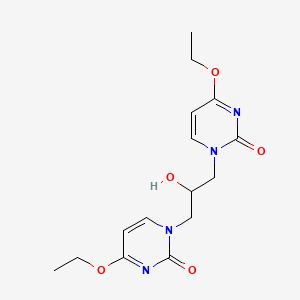
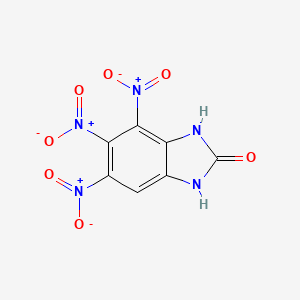
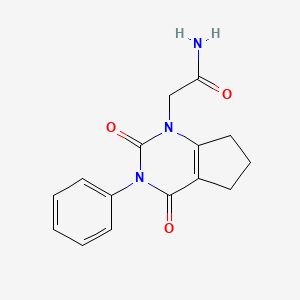
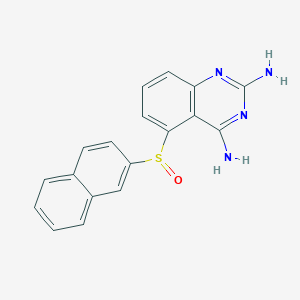
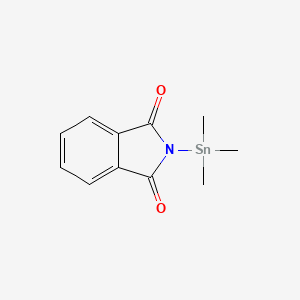
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
